

Quantum Chemical Blueprint of 2-(1-Cyclohexenyl)ethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)ethylamine

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Abstract

This technical document provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic data for **2-(1-Cyclohexenyl)ethylamine** (CyHEA), a key intermediate in the synthesis of various pharmaceuticals, including the cough suppressant dextromethorphan.[1][2] By integrating theoretical calculations with experimental findings, this guide offers a detailed molecular-level understanding of CyHEA, crucial for its application in medicinal chemistry and materials science. This document adheres to rigorous data presentation and visualization standards to facilitate clear and actionable insights for researchers and developers.

Introduction

2-(1-Cyclohexenyl)ethylamine (C8H15N) is a versatile chemical building block with significant industrial and pharmaceutical relevance.[1][3] Its molecular structure, characterized by a cyclohexene ring and an ethylamine functional group, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.[1] A thorough understanding of its electronic and structural properties is paramount for optimizing reaction pathways and designing novel derivatives with desired biological activities.

Computational quantum chemistry provides a powerful lens through which to examine molecular properties that can be challenging to probe experimentally. This guide focuses on the



application of Hartree-Fock (HF) and Density Functional Theory (DFT) methods to elucidate the vibrational and nuclear magnetic resonance (NMR) characteristics of CyHEA. The theoretical data is critically compared with experimental Fourier-transform infrared (FT-IR) and NMR spectroscopy results, providing a robust validation of the computational models.

Molecular Properties and Computational Models

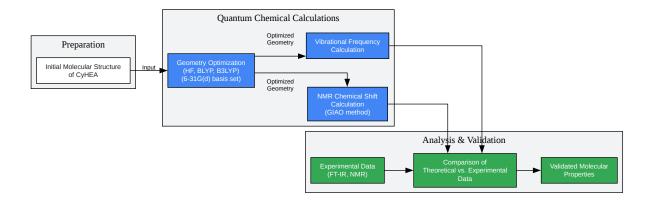
The foundational properties of **2-(1-Cyclohexenyl)ethylamine** are summarized below.

Property	Value	Source
Molecular Formula	C8H15N	[4][5]
Molecular Weight	125.21 g/mol	[4][5]
CAS Number	3399-73-3	[4][5]
IUPAC Name	2-(cyclohex-1-en-1- yl)ethanamine	[4]
SMILES	C1CCC(=CC1)CCN	[4]
InChI Key	IUDMXOOVKMKODN- UHFFFAOYSA-N	[4]

Computational Workflow

The theoretical investigation of CyHEA's properties follows a structured computational workflow. This process begins with the optimization of the molecular geometry, followed by the calculation of vibrational frequencies and NMR chemical shifts using various levels of theory. The results are then compared with experimental data for validation.





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Figure 1: Computational workflow for quantum chemical analysis.

Quantum Chemical Calculation Protocols

The theoretical calculations for **2-(1-Cyclohexenyl)ethylamine** were performed using established quantum chemistry methods. A study successfully employed Hartree-Fock (HF) and Density Functional Theory (DFT) with the BLYP and B3LYP functionals.[6]

Geometry Optimization

The molecular structure of CyHEA was optimized using the HF, BLYP, and B3LYP methods with the 6-31G(d) basis set.[6] The optimization process is a crucial first step to find the lowest energy conformation of the molecule, which is then used for subsequent property calculations.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequencies were calculated using the same levels of theory (HF, BLYP, and B3LYP) and the 6-31G(d) basis set.[6] To correct for anharmonicity



and limitations in the theoretical models, the calculated frequencies were scaled. The scaling factors used were 0.8929 for HF, 0.9940 for BLYP, and 0.9613 for B3LYP.[6]

NMR Chemical Shift Calculations

The 1H and 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculations were performed at the B3LYP/6-31G(d,p) and HF/6-31G(d,p) levels of theory on the optimized geometry.[6]

Results and Data Analysis

The following sections present the quantitative data from both theoretical calculations and experimental measurements.

Vibrational Spectroscopy (FT-IR)

A comparison between the experimental FT-IR vibrational frequencies and the scaled theoretical values for selected modes is presented below. The B3LYP method shows excellent agreement with the experimental data.[6]



Vibrational Mode	Experimental (cm ⁻¹)	Scaled B3LYP/6- 31G(d) (cm ⁻¹)	Scaled BLYP/6-31G(d) (cm ⁻¹)	Scaled HF/6- 31G(d) (cm ⁻¹)
N-H stretch	3367	3379	3354	3401
N-H stretch	3294	3301	3278	3325
C-H stretch (alkene)	3012	3025	3018	3045
C-H stretch (alkane)	2923	2935	2928	2955
C-H stretch (alkane)	2854	2865	2858	2885
C=C stretch	1670	1675	1668	1695
N-H bend	1608	1615	1609	1635
C-N stretch	1076	1082	1075	1101

Data extracted and adapted from the study by Izgi et al. (2007).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The calculated and experimental 1H and 13C NMR chemical shifts are summarized below. The results indicate that the B3LYP method provides superior predictions for NMR properties compared to the HF approach.[6]

Table 2: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)



Carbon Atom	Experimental (ppm)	B3LYP/6-31G(d,p) (ppm)	HF/6-31G(d,p) (ppm)
C1	134.5	135.1	132.8
C2	126.8	127.3	125.1
C3	25.4	25.9	24.7
C4	22.9	23.4	22.2
C5	22.3	22.8	21.6
C6	28.7	29.2	27.9
C7	36.9	37.4	35.8
C8	42.1	42.6	40.9

Data extracted and adapted from the study by Izgi et al. (2007).[6][7]

Table 3: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)

Proton(s)	Experimental (ppm)	B3LYP/6-31G(d,p) (ppm)	HF/6-31G(d,p) (ppm)
H on C2	5.45	5.51	5.39
H on C7	2.68	2.73	2.61
H on C8	2.05	2.10	1.98
H on C3, C6	1.96	2.01	1.89
H on C4, C5	1.55	1.60	1.48
NH ₂	1.12	1.17	1.09

Data extracted and adapted from the study by Izgi et al. (2007).[6][7]

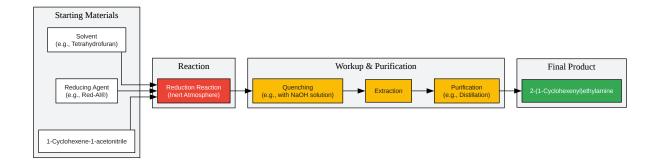
Synthesis and Experimental Protocols



While this guide focuses on the computational aspects, understanding the synthesis of CyHEA is crucial for its practical application. Several synthetic routes have been reported.

Synthesis Workflow Example

One common method involves the reduction of 1-Cyclohexene-1-acetonitrile. A general workflow for this type of synthesis is outlined below.



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Figure 2: Generalized synthesis workflow for CyHEA.

Example Experimental Protocol: Reduction of 1-Cyclohexene-1-acetonitrile

This protocol is a representative example of one of the synthesis methods for CyHEA.

- Reaction Setup: Under an inert argon atmosphere, 121 g (1.0 mol) of 1-cyclohexene-1-acetonitrile is added to a reaction flask containing 1000 mL of tetrahydrofuran.[8]
- Addition of Reducing Agent: 577.6 g (2.0 mol, 70% solution) of sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) is slowly added dropwise at a temperature of



15 ± 5 °C.[8]

- Reaction: The mixture is stirred at this temperature for approximately 20-21 hours.[8]
- Quenching: The reaction is quenched by slowly adding the mixture dropwise to 1500 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[8]
- Workup: The resulting mixture is filtered. The organic phases are combined, dried over a
 drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude
 product.[8]
- Purification: The final product, 2-(1-Cyclohexenyl)ethylamine, can be further purified by distillation.

Conclusion

The integration of quantum chemical calculations with experimental spectroscopy provides a detailed and validated understanding of the molecular properties of **2-(1-**

Cyclohexenyl)ethylamine. The B3LYP density functional method, in particular, has been shown to be a reliable tool for predicting the vibrational and NMR spectra of this compound with high accuracy.[6] This technical guide serves as a valuable resource for researchers, offering both the theoretical foundation and practical data necessary for the effective utilization of CyHEA in drug development and chemical synthesis. The provided protocols and structured data aim to streamline future research and development efforts involving this important chemical intermediate.

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